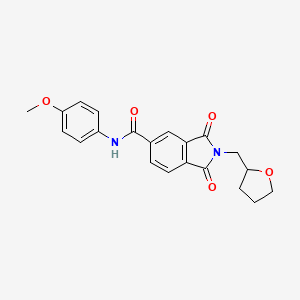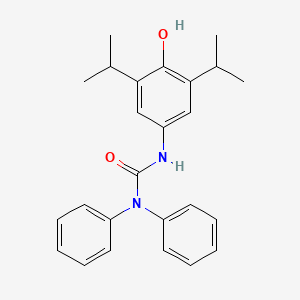![molecular formula C14H21FN2O3S B5206089 N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N~1~-pentylglycinamide](/img/structure/B5206089.png)
N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N~1~-pentylglycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N~1~-pentylglycinamide, commonly known as Compound 21, is a novel chemical compound with potential applications in scientific research. This compound belongs to the class of sulfonylureas, which are widely used in the treatment of diabetes. However, Compound 21 has been found to have unique properties that make it a promising tool for studying various physiological and biochemical processes.
作用机制
Compound 21 exerts its effects by binding to specific receptors in the body. The two main receptors that Compound 21 targets are GPR40 and AT~2~. When Compound 21 binds to these receptors, it triggers a series of signaling events that lead to various physiological and biochemical effects.
Biochemical and Physiological Effects
Compound 21 has been found to have a wide range of biochemical and physiological effects. Some of the key effects of Compound 21 include:
1. Increased insulin secretion: Compound 21 activates the GPR40 receptor, which leads to increased insulin secretion from pancreatic beta cells.
2. Improved glucose tolerance: Compound 21 has been shown to improve glucose tolerance in animal models of diabetes.
3. Reduced blood pressure: Compound 21 activates the AT~2~ receptor, which leads to vasodilation and a reduction in blood pressure.
4. Improved cardiovascular function: Compound 21 has been shown to improve cardiovascular function in animal models of heart failure.
实验室实验的优点和局限性
Compound 21 has several advantages as a tool for scientific research. It is a potent and selective agonist for the GPR40 and AT~2~ receptors, which makes it a valuable tool for studying these receptors. Additionally, Compound 21 has been shown to have low toxicity and good pharmacokinetic properties, which make it suitable for in vivo experiments.
However, there are also some limitations to the use of Compound 21 in lab experiments. One limitation is that it is a synthetic compound, which means that it may not fully mimic the effects of endogenous ligands. Additionally, the effects of Compound 21 may vary depending on the experimental conditions and the animal model used.
未来方向
There are several future directions for research on Compound 21. Some of the key areas of research include:
1. Development of new antidiabetic drugs: Compound 21 has shown promise as a potential candidate for the development of new antidiabetic drugs. Future research could focus on optimizing the structure of Compound 21 to improve its potency and selectivity.
2. Treatment of cardiovascular disease: Compound 21 has also shown promise as a potential treatment for cardiovascular diseases such as hypertension and heart failure. Future research could focus on further elucidating the mechanisms of action of Compound 21 and developing new compounds with improved efficacy.
3. Cancer therapy: Compound 21 has been found to have anticancer properties, but more research is needed to fully understand its potential as a cancer therapy.
In conclusion, Compound 21 is a novel chemical compound with potential applications in scientific research. It has been found to have a wide range of physiological and biochemical effects, which make it a valuable tool for studying various cellular processes. Future research on Compound 21 could lead to the development of new drugs for the treatment of diabetes, cardiovascular disease, and cancer.
合成方法
Compound 21 can be synthesized using a multistep synthetic route. The first step involves the reaction of 4-fluorobenzenesulfonyl chloride with N-methyl-N-pentylglycinamide in the presence of a base such as triethylamine. This reaction results in the formation of an intermediate, which is then treated with sodium hydride and methyl iodide to yield Compound 21.
科学研究应用
Compound 21 has been studied extensively for its potential applications in scientific research. It has been found to have a wide range of physiological and biochemical effects, which make it a valuable tool for studying various cellular processes. Some of the key areas of research where Compound 21 has been used include:
1. Diabetes: Compound 21 has been found to have potent antidiabetic effects. It works by activating a specific receptor called GPR40, which is involved in insulin secretion. This makes Compound 21 a potential candidate for the development of new antidiabetic drugs.
2. Cardiovascular disease: Compound 21 has been shown to have protective effects on the cardiovascular system. It works by activating another receptor called AT~2~, which is involved in regulating blood pressure and vascular function. This makes Compound 21 a potential candidate for the treatment of cardiovascular diseases such as hypertension and heart failure.
3. Cancer: Compound 21 has been found to have anticancer properties. It works by inhibiting the growth and proliferation of cancer cells. This makes Compound 21 a potential candidate for the development of new cancer therapies.
属性
IUPAC Name |
2-[(4-fluorophenyl)sulfonyl-methylamino]-N-pentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2O3S/c1-3-4-5-10-16-14(18)11-17(2)21(19,20)13-8-6-12(15)7-9-13/h6-9H,3-5,10-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYQAAJHIAUTBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)CN(C)S(=O)(=O)C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B5206010.png)
![{1-(phenylsulfonyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B5206021.png)
![methyl N-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-D-alaninate](/img/structure/B5206023.png)
![1-{2-[benzyl(methyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone](/img/structure/B5206033.png)
![3-bromo-N-(tert-butyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5206041.png)
![1-[2-(3-nitrophenyl)-2-oxoethyl]-2-phenylimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B5206055.png)
![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5206056.png)
![N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B5206063.png)
![3-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-phenylpropanamide](/img/structure/B5206065.png)

![sodium 3-[(4-methoxybenzoyl)amino]-3-phenylpropanoate](/img/structure/B5206101.png)
![N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-[(3-methyl-2-thienyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5206105.png)

